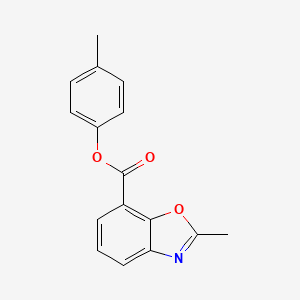
4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate
Description
4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative known for its diverse applications in scientific research. Benzoxazole compounds are recognized for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(4-methylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-10-6-8-12(9-7-10)20-16(18)13-4-3-5-14-15(13)19-11(2)17-14/h3-9H,1-2H3 |
InChI Key |
DGVFDJSUIKYTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C3C(=CC=C2)N=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate, a common synthetic route involves the reaction of 2-methylbenzoxazole with 4-methylphenyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methylbenzoxazole: Known for its use in the synthesis of HIV-reverse transcriptase inhibitors and bis-styryl dyes.
Other Benzoxazole Derivatives: Include compounds with various substitutions that exhibit similar pharmacological activities.
Uniqueness: 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate stands out due to its specific substitution pattern, which imparts unique properties such as enhanced antimicrobial and anticancer activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


